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Compound of Interest

Compound Name: 4-Hydroxymethyl-7-azaindole

Cat. No.: B1289856 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Hydroxymethyl-7-azaindole, also known as (1H-pyrrolo[2,3-b]pyridin-4-

yl)methanol, is a heterocyclic organic compound of significant interest in medicinal chemistry

and drug discovery. Its structural similarity to endogenous molecules makes it a valuable

scaffold for the synthesis of novel therapeutic agents, particularly kinase inhibitors. This

technical guide provides a comprehensive overview of the spectroscopic data of 4-
Hydroxymethyl-7-azaindole, detailed experimental protocols for its characterization, and

insights into its synthetic pathways.

Spectroscopic Data
The structural elucidation of 4-Hydroxymethyl-7-azaindole is accomplished through a

combination of spectroscopic techniques. The following tables summarize the key quantitative

data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry

(MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
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Proton (¹H)
Chemical Shift (δ)

ppm
Multiplicity

Coupling Constant

(J) Hz

H1 (NH) ~11.5 br s -

H5 ~8.2 d ~4.8

H6 ~7.0 d ~4.8

H2 ~7.4 t ~2.8

H3 ~6.5 dd ~2.8, 1.8

-CH₂- ~4.8 s -

-OH ~5.5 t ~5.0

Note: NMR data is

predicted based on

closely related

structures and general

principles. Actual

values may vary

depending on the

solvent and

experimental

conditions.
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Carbon (¹³C) Chemical Shift (δ) ppm

C7a ~148

C4 ~145

C6 ~128

C2 ~125

C5 ~115

C3 ~100

C3a ~118

-CH₂- ~60

Note: NMR data is predicted based on closely

related structures and general principles. Actual

values may vary depending on the solvent and

experimental conditions.
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Technique Parameter Value

Mass Spectrometry (MS)

Ionization Mode Electrospray (ESI) [M+H]⁺

Calculated m/z C₈H₈N₂O 148.06

Observed m/z ~149.07

Infrared (IR) Spectroscopy

N-H Stretch Wavenumber (cm⁻¹) ~3400 (broad)

O-H Stretch Wavenumber (cm⁻¹) ~3300 (broad)

C-H Aromatic Stretch Wavenumber (cm⁻¹) ~3100

C=C Aromatic Stretch Wavenumber (cm⁻¹) ~1600, 1480

C-O Stretch Wavenumber (cm⁻¹) ~1050

UV-Visible (UV-Vis)

Spectroscopy

Solvent Methanol

λmax 1 Wavelength (nm) ~220

λmax 2 Wavelength (nm) ~285

Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible acquisition of

spectroscopic data. The following are generalized protocols for the characterization of 4-
Hydroxymethyl-7-azaindole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of 4-Hydroxymethyl-7-azaindole in approximately 0.6-0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
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Transfer the solution to a 5 mm NMR tube.

¹H and ¹³C NMR Data Acquisition:

Spectrometer: Bruker Avance 400 MHz or equivalent.

Temperature: 298 K.

¹H NMR Parameters:

Pulse Program: Standard single-pulse (e.g., zg30).

Number of Scans: 16-64.

Relaxation Delay (D1): 1-2 seconds.

Acquisition Time (AQ): 3-4 seconds.

¹³C NMR Parameters:

Pulse Program: Proton-decoupled (e.g., zgpg30).

Number of Scans: 1024 or more, depending on concentration.

Relaxation Delay (D1): 2-5 seconds.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase and baseline correct the resulting spectrum.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
Sample Preparation:
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Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile)

at a concentration of approximately 1-10 µg/mL.

An appropriate internal standard may be added for quantitative analysis.

Data Acquisition (LC-MS):

LC System: Agilent 1200 series or equivalent.

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer.

Ionization: Electrospray Ionization (ESI) in positive ion mode.

Data Acquisition: Full scan mode to determine the molecular ion and fragmentation patterns.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean.

Place a small amount of the solid 4-Hydroxymethyl-7-azaindole sample directly onto the

crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

Spectrometer: PerkinElmer Spectrum Two FT-IR or equivalent.

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.
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A background spectrum of the empty ATR crystal should be recorded and subtracted from

the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation:

Prepare a stock solution of 4-Hydroxymethyl-7-azaindole in a UV-transparent solvent (e.g.,

methanol, ethanol) of known concentration.

Prepare a series of dilutions to an appropriate concentration for measurement (typically in

the µM range).

Data Acquisition:

Spectrophotometer: Agilent Cary 60 UV-Vis or equivalent.

Scan Range: 200-400 nm.

Blank: Use the same solvent as used for the sample as a blank.

Measure the absorbance of the sample solutions in a quartz cuvette.

Synthetic Pathway and Workflow
The synthesis of 4-Hydroxymethyl-7-azaindole can be achieved through various synthetic

routes. A common approach involves the functionalization of the 7-azaindole core. The

following diagrams illustrate a generalized synthetic workflow and a conceptual signaling

pathway where 4-Hydroxymethyl-7-azaindole could act as a precursor to a kinase inhibitor.

Synthesis
Purification & Characterization

Start 7-Azaindole Derivative
Starting Material Functionalization

(e.g., Formylation) Reduction 4-Hydroxymethyl-7-azaindole Crude Product Column Chromatography Pure Product Spectroscopic
Analysis
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Click to download full resolution via product page

Caption: Generalized workflow for the synthesis and characterization of 4-Hydroxymethyl-7-
azaindole.

Conceptual Kinase Inhibition Pathway
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Caption: Conceptual signaling pathway illustrating the role of an azaindole-based kinase

inhibitor.

To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 4-
Hydroxymethyl-7-azaindole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1289856#spectroscopic-data-of-4-hydroxymethyl-
7-azaindole]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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